4-(Dimethylamino)phenylalanine

Description

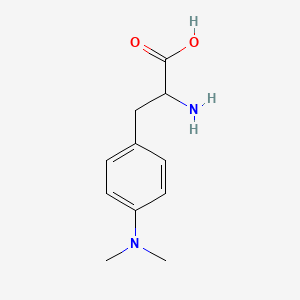

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[4-(dimethylamino)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(4-6-9)7-10(12)11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEYFCOAPFGKLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285570 |

Source

|

| Record name | 4-(dimethylamino)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84796-32-7, 7284-42-6 |

Source

|

| Record name | NSC230428 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7284-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(dimethylamino)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)phenylalanine

Executive Summary

4-(Dimethylamino)phenylalanine (DMAP) is a non-canonical, synthetic amino acid that is gaining significant attention in the fields of peptide chemistry, drug discovery, and biochemical research. As a derivative of the essential amino acid L-phenylalanine, it incorporates a dimethylamino group at the para position of the phenyl ring, a modification that imparts unique and valuable physicochemical properties. This guide provides a comprehensive technical overview of these properties, including its molecular structure, acid-base characteristics (pKa), solubility, lipophilicity (LogP), and distinctive spectroscopic features. By synthesizing theoretical principles with validated experimental protocols, this document serves as an essential resource for scientists and researchers aiming to leverage the unique attributes of this compound in their work. We delve into the causality behind experimental choices and provide self-validating, step-by-step methodologies for the precise characterization of this compound, grounding all claims in authoritative references.

Introduction

The Evolving Role of Unnatural Amino Acids

The twenty proteinogenic amino acids provide a foundational toolkit for natural protein synthesis. However, the strategic incorporation of unnatural amino acids (UAAs) into peptides and proteins has emerged as a powerful strategy for enhancing therapeutic efficacy, modulating biological activity, and introducing novel functionalities.[1] UAAs can confer increased stability against enzymatic degradation, improve pharmacokinetic profiles, and introduce biophysical probes for studying complex biological processes.[1]

Overview of this compound

This compound is structurally analogous to phenylalanine but is distinguished by the presence of a tertiary amine on its aromatic side chain.[2] This dimethylamino group acts as a potent electron-donating group and a proton acceptor, profoundly influencing the molecule's electronic, acid-base, and fluorescent properties. It is this unique functionalization that makes DMAP a valuable building block for synthesizing peptides with tailored characteristics and a potential fluorescent reporter for probing molecular environments.[2][3] Its applications are found in the synthesis of biologically active peptides and as a component in various pharmaceutical compounds.[4]

Core Physicochemical Profile

A thorough understanding of a molecule's physicochemical properties is paramount for its effective application, particularly in drug development where factors like solubility and lipophilicity govern bioavailability and efficacy.

Molecular Structure and Identity

The foundational characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoic acid | [5] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [6] |

| Molecular Weight | 208.26 g/mol | [6] |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)CC(=O)O | [5] |

| InChIKey | USEYFCOAPFGKLX-JTQLQIEISA-N | [5][6] |

Acid-Base Properties (pKa)

The acid dissociation constant (pKa) dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, binding interactions, and membrane permeability. This compound possesses three ionizable groups:

-

Carboxylic Acid Group (-COOH): Expected to have a pKa₁ value around 2-3, similar to the parent phenylalanine.

-

α-Amino Group (-NH₃⁺): Expected to have a pKa₂ value around 9-10.

-

Dimethylamino Group (-N(CH₃)₂): This tertiary amine is basic and its conjugate acid is expected to have a pKa₃ value around 5, similar to dimethylaniline.

The precise experimental determination of these pKa values is critical for predicting the molecule's behavior in physiological and formulation buffers.

Solubility

Solubility is a critical determinant of a drug candidate's absorption and bioavailability.[7] this compound is described as being soluble in polar solvents, including water and alcohols.[2] Its solubility is highly dependent on pH due to its three ionizable groups. The molecule exists as a zwitterion near neutral pH, but its net charge and, consequently, its aqueous solubility, increase significantly at pH values below the pKa of the carboxyl group and above the pKa of the α-amino group.[8]

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. A computed XLogP3 value for this compound is -0.3 , suggesting it is a relatively hydrophilic compound.[6] This hydrophilicity is consistent with its zwitterionic character at physiological pH.

Spectroscopic Properties

The unique structure of DMAP gives it interesting spectroscopic properties that can be exploited for analytical and probing applications.

Like phenylalanine, DMAP absorbs UV light due to the π-π* transitions within its aromatic ring.[9] However, the powerful electron-donating dimethylamino group acts as an auxochrome, which is expected to cause a significant bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased molar absorptivity) compared to phenylalanine.[10] This makes DMAP easily detectable and quantifiable using standard UV-Visible spectroscopy.

The inherent fluorescence of aromatic amino acids like tryptophan and phenylalanine is a powerful tool in protein science.[10] The introduction of the dimethylamino group is anticipated to enhance the fluorescence quantum yield of the phenylalanine scaffold, making DMAP a potentially sensitive fluorescent probe. Its fluorescence emission is likely to be sensitive to the polarity of its local environment, a phenomenon known as solvatochromism, which can be used to study protein folding and binding events.[10]

Experimental Protocols: A Self-Validating Approach

The following sections detail robust, field-proven methodologies for determining the core physicochemical properties of this compound. The emphasis is on self-validating systems that ensure data integrity and reproducibility.

General Workflow for Physicochemical Characterization

A logical and systematic workflow is essential for the comprehensive characterization of a novel compound. The process begins with identity confirmation and proceeds through the determination of key physical and chemical properties.

Caption: Overall workflow for the physicochemical characterization of a compound.

Determination of pKa by Potentiometric Titration

Causality: This method is the gold standard for pKa determination. It relies on monitoring the change in pH of a solution as a titrant (a strong acid or base) is added. The pKa values correspond to the pH at the midpoints of the buffering regions on the resulting titration curve, where the concentrations of the acidic and conjugate basic forms of an ionizable group are equal, as described by the Henderson-Hasselbalch equation.[11][12]

Methodology:

-

System Standardization: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accuracy across the measurement range.[13]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of degassed, deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Acidic Titration: Titrate the sample solution with a standardized solution of strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant. Continue until the pH drops to approximately 1.5.[13]

-

Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition until the pH rises to approximately 12.5.[13]

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are identified as the pH at the center of the flat "buffer" regions of the curve. More precisely, they are the pH values at which half an equivalent of titrant has been added relative to each equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[14][15] This is because it allows the system to reach a true equilibrium between the undissolved solid and the saturated solution, which is often not achieved in faster, kinetic-based methods.[16] The extended equilibration time (24-72 hours) is crucial for ensuring that the measured concentration represents the true maximum solubility under the specified conditions.[17]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., phosphate-buffered saline, pH 7.4). The excess solid is critical to ensure saturation.[16]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and separate the undissolved solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

-

Validation: The equilibrium is confirmed if samples taken at different time points (e.g., 24 and 48 hours) yield the same solubility value.[14]

Caption: Workflow for the shake-flask solubility determination method.

Determination of Fluorescence Quantum Yield (Relative Method)

Causality: The relative method determines the fluorescence quantum yield (Φ) of a sample by comparing its integrated fluorescence intensity to that of a well-characterized fluorescence standard with a known quantum yield.[18] This approach is widely used because it corrects for instrumental parameters and is readily performed on standard fluorometers. The choice of standard is critical; it should absorb and emit in a similar spectral range as the sample to minimize wavelength-dependent instrumental errors.[18]

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard. For an emission expected in the UV/blue region, quinine sulfate in 0.5 M H₂SO₄ (Φ = 0.54) or L-tryptophan in water (Φ = 0.14) could be appropriate.

-

Absorbance Measurement: Prepare a series of dilute solutions of both the sample (DMAP) and the standard in the same solvent. Measure their absorbance at the chosen excitation wavelength using a UV-Vis spectrophotometer. Adjust concentrations so that the absorbance is low (< 0.1) to avoid inner-filter effects.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and standard solutions under identical instrumental conditions (e.g., excitation wavelength, slit widths).

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculation: The quantum yield of the sample (Φₛ) is calculated using the following equation: Φₛ = Φᵣ * (Iₛ / Iᵣ) * (Aᵣ / Aₛ) * (nₛ² / nᵣ²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 's' and 'r' refer to the sample and reference standard, respectively.

-

Applications and Scientific Context

The unique physicochemical profile of this compound makes it a versatile tool for researchers:

-

Peptide Synthesis: It serves as a valuable building block for creating novel peptides. The dimethylamino group can be used to modulate receptor binding affinity, improve solubility, or alter the electronic properties of the peptide.[4]

-

Fluorescent Probe: Its intrinsic fluorescence, which is likely sensitive to the local environment, makes it an excellent candidate for use as a reporter group to study protein conformation, dynamics, and ligand binding without the need for large, disruptive external dyes.[3]

-

Drug Development: As a modified phenylalanine, it can be incorporated into peptidomimetics or other small molecules to probe structure-activity relationships (SAR). Phenylalanine derivatives are explored as enzyme inhibitors and are crucial in various therapeutic agents.[19][20]

Conclusion

This compound stands out as a synthetic amino acid with a compelling set of physicochemical properties driven by its unique dimethylamino-functionalized aromatic side chain. Its distinct acid-base, solubility, and spectroscopic characteristics make it a powerful asset for modern chemical biology and drug discovery. By employing the rigorous, self-validating experimental protocols detailed in this guide, researchers can accurately characterize this compound and confidently unlock its full potential in designing next-generation peptides, probes, and therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86308796, 4-Dimethylamino-L-phenylalanine. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 49867309, 4-N,N-(Dimethylamino)-L-phenylalanine. PubChem. [Link]

-

Anonymous (n.d.). Determination of The Pka Values of An Amino Acid. Scribd. [Link]

-

Kou, J., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online. [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab (2023). Titration Curves of Aminoacids (Procedure). Amrita Online Lab. [Link]

-

Various Authors (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

-

Anonymous (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. Scribd. [Link]

-

Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

IGNOU (n.d.). DETERMINATION OF pKa OF GLYCINE. eGyanKosh. [Link]

-

de la Torre, P., et al. (2020). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. [Link]

-

Eroglu Lab (2020). 04 - Amino Acid Titration Curve. YouTube. [Link]

-

Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Anonymous (n.d.). Determination of the fluorescence quantum yield of ANS bound to BSA and.... ResearchGate. [Link]

-

Melhuish, W.H. (1972). Fluorescence Quantum Yield Measurements. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. [Link]

-

Payne, A.D., et al. (2024). Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan. Royal Society of Chemistry. [Link]

-

Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

-

Anonymous (2020). UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal. [Link]

-

Pal, A. & Lahiri, S.C. (2001). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society. [Link]

-

Needham, T.E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

Prahl, S. (2017). Phenylalanine. OMLC. [Link]

-

Needham, T.E., et al. (1971). Solubility of amino acids in pure solvent systems. PubMed. [Link]

-

University of Luxembourg (2025). 4-dimethylamino-l-phenylalanine (C11H16N2O2). PubChemLite. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6140, L-Phenylalanine. PubChem. [Link]

-

Held, P. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Agilent. [Link]

-

Angell, C.L. & H ursh, N.S. (1967). UV Spectral Properties of Phenylalanine Powder. Biophysical Journal. [Link]

-

Lee, J., et al. (2025). Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. PubMed. [Link]

-

Zhou, X., et al. (2013). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. ScienceDirect. [Link]

-

El-Gazzar, M.G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

-

Zamora, R. & Hidalgo, F.J. (2006). Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems. PubMed. [Link]

-

Wikipedia (n.d.). Phenylalanine. Wikipedia. [Link]

-

GlobalRx (n.d.). Phenylalanine (DL) FCC: Industrial-Grade Amino Acid for Pharmaceutical Manufacturing. GlobalRx. [Link]

-

Fernstrom, J.D. & Fernstrom, M.H. (2007). Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain. PubMed. [Link]

-

Patel, D., et al. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. PubMed. [Link]

-

D'Urso, E.M. & Fortier, G. (1995). Stabilization of phenylalanine ammonia lyase against organic solvent mediated deactivation. PubMed. [Link]

-

Hubbell, W.L., et al. (2013). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. National Institutes of Health. [Link]

-

Dal Cin, C.D., et al. (2021). Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. National Institutes of Health. [Link]

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. CAS 7284-42-6: this compound | CymitQuimica [cymitquimica.com]

- 3. Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01173B [pubs.rsc.org]

- 4. Articles [globalrx.com]

- 5. PubChemLite - 4-dimethylamino-l-phenylalanine (C11H16N2O2) [pubchemlite.lcsb.uni.lu]

- 6. 4-Dimethylamino-L-phenylalanine | C11H16N2O2 | CID 86308796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. agilent.com [agilent.com]

- 11. scribd.com [scribd.com]

- 12. scribd.com [scribd.com]

- 13. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. Making sure you're not a bot! [opus4.kobv.de]

- 19. Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Dimethylamino)phenylalanine spectroscopic analysis

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(Dimethylamino)phenylalanine

Abstract

4-(N,N-Dimethylamino)phenylalanine (DMAP) is a non-canonical amino acid that has emerged as a powerful fluorescent probe for elucidating complex biological systems. Its unique spectroscopic properties, particularly its sensitivity to the local microenvironment, make it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation techniques associated with the spectroscopic analysis of DMAP. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Need for Environmentally Sensitive Probes

In the study of biological macromolecules, understanding dynamic processes such as protein folding, conformational changes, and ligand binding is paramount. While natural aromatic amino acids like tryptophan and tyrosine offer intrinsic fluorescence, their signals can be difficult to deconvolve in proteins with multiple fluorophores, and their spectral properties are only modestly sensitive to the environment.[1]

This limitation has driven the development of "unnatural" amino acids with enhanced spectroscopic characteristics. This compound is a stellar example. It belongs to a class of fluorophores whose emission properties are exquisitely sensitive to solvent polarity.[2][3][4] This phenomenon, known as solvatochromism, arises from an intramolecular charge transfer (ICT) mechanism upon photoexcitation. In nonpolar environments, DMAP exhibits strong fluorescence, while in polar, aqueous environments, its fluorescence is significantly quenched.[2][3] This "on-off" or "switch-like" behavior allows it to report on its immediate surroundings with a high signal-to-noise ratio, making it an ideal probe for monitoring binding events or the sequestration of a protein region into a hydrophobic core.[4][5]

This guide will equip the reader with the foundational knowledge and practical protocols required to effectively leverage the unique spectroscopic capabilities of this compound in their research.

Physicochemical and Spectroscopic Fundamentals

Before delving into experimental design, it is essential to understand the core properties of DMAP.

Key Physicochemical Properties

The fundamental properties of L-4-(N,N-Dimethylamino)phenylalanine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [6] |

| Molecular Weight | 208.26 g/mol | [6] |

| IUPAC Name | (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoic acid | [6] |

| Structure | A phenylalanine residue with a dimethylamino group at the para position of the phenyl ring. | [6] |

Core Spectroscopic Principles

Like natural aromatic amino acids, DMAP absorbs light in the UV region due to π-π* transitions within its aromatic ring.[7] However, the addition of the electron-donating dimethylamino group causes a shift in the absorbance maximum to a longer wavelength (a bathochromic shift) compared to phenylalanine. The primary absorbance maximum for DMAP is typically observed around 295-315 nm.[8] This is advantageous as it allows for more selective excitation, particularly in contexts where contributions from native tryptophan (λ_max ≈ 280 nm) or tyrosine (λ_max ≈ 275 nm) need to be minimized.[9]

The utility of DMAP is rooted in its fluorescence properties. Upon excitation, the molecule transitions from the ground state (S₀) to an excited state (S₁). In molecules like DMAP, this excited state can evolve into a twisted intramolecular charge transfer (TICT) state, where there is a significant separation of charge between the dimethylamino donor group and the phenylalanyl acceptor group.[8]

The stability of this charge-separated state is highly dependent on the polarity of the surrounding solvent.

-

In Nonpolar Solvents (e.g., Dioxane, Chloroform): The ICT state is destabilized. The molecule relaxes primarily through radiative decay (fluorescence), resulting in a high quantum yield and a blue-shifted emission maximum (typically ~330-360 nm).[8]

-

In Polar Solvents (e.g., Water, Methanol): The polar solvent molecules stabilize the ICT state. This opens up non-radiative decay pathways, leading to a dramatic decrease in the fluorescence quantum yield (quenching).[2][3] Any residual emission is significantly red-shifted.[8]

This environmental sensitivity is the cornerstone of its application as a molecular probe.

Protocol 2: Monitoring a Protein-Ligand Binding Event

Objective: To use a DMAP-labeled peptide or protein to quantify its binding affinity for a non-fluorescent ligand.

Conceptual Basis: A peptide containing DMAP is initially in an aqueous environment, exhibiting low fluorescence. Upon binding to its target protein, the DMAP residue is often transferred to a more hydrophobic binding pocket, shielding it from water. This change in environment causes a significant increase in fluorescence intensity ("turn-on" signal), which is proportional to the fraction of peptide bound.

Materials:

-

Lyophilized peptide with a site-specifically incorporated DMAP residue.

-

Target protein (ligand).

-

Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Instrumentation:

-

Spectrofluorometer with a micro-cuvette or plate reader capability.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a concentrated stock of the DMAP-labeled peptide and the target protein in the assay buffer. Determine their concentrations accurately via UV-Vis absorbance or a protein concentration assay.

-

Prepare a working solution of the DMAP-labeled peptide at a fixed concentration (e.g., 100 nM). Causality: The concentration should be well below the expected dissociation constant (Kd) to ensure a good binding curve.

-

-

Instrument Setup:

-

Set the spectrofluorometer to the excitation and emission maxima determined for DMAP in a nonpolar environment (from Protocol 1), as this is the state you expect to populate upon binding.

-

Allow the instrument and sample to thermally equilibrate.

-

-

Titration:

-

Place the DMAP-peptide solution in the cuvette and record the initial fluorescence (F₀).

-

Make successive, small-volume additions of the concentrated target protein stock solution.

-

After each addition, mix gently and allow the system to equilibrate (e.g., 1-2 minutes) before recording the fluorescence intensity. Causality: Equilibration is critical for accurate determination of thermodynamic parameters like Kd.

-

Continue until the fluorescence signal no longer increases, indicating saturation of binding.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution by multiplying each reading by a factor of (V_current / V_initial).

-

Plot the change in fluorescence (ΔF = F - F₀) as a function of the total ligand concentration.

-

Fit the resulting binding isotherm to a suitable model (e.g., a one-site specific binding equation) using non-linear regression software to determine the dissociation constant (Kd).

-

Expected Outcome: A sigmoidal binding curve where the fluorescence intensity increases with ligand concentration until it reaches a plateau. The Kd value derived from the fit represents the ligand concentration at which half of the DMAP-peptide is bound.

Applications in Research and Drug Development

The unique properties of DMAP enable a wide range of applications:

-

Protein Folding Studies: By incorporating DMAP at various positions, one can monitor the kinetics and thermodynamics of a residue moving from a solvent-exposed (quenched) state to the hydrophobic core (fluorescent) during the folding process. [10]* Protein-Protein Interactions: Similar to ligand binding, the association of two proteins can be monitored if one is labeled with DMAP at the binding interface. [4][5]* High-Throughput Screening (HTS): The "turn-on" nature of the probe is ideal for HTS assays in drug discovery. A simple increase in fluorescence can signal that a compound from a large library has successfully bound to the target protein. [11]* Membrane Protein Studies: DMAP can be used to report on the insertion of peptides or protein domains into the nonpolar environment of a lipid bilayer.

Challenges and Advanced Considerations

-

Synthesis and Incorporation: As a non-canonical amino acid, DMAP must be chemically synthesized and incorporated into peptides via solid-phase synthesis or into larger proteins using advanced genetic code expansion techniques (e.g., amber suppression). [12][13]* Structural Perturbation: The researcher must always consider whether the introduction of this bulky, unnatural amino acid perturbs the native structure or function of the protein under investigation. Control experiments using the wild-type protein are essential.

-

Photobleaching: Like all fluorophores, DMAP is susceptible to photodegradation upon prolonged exposure to high-intensity excitation light. It is crucial to use the lowest necessary excitation power and minimize exposure times.

-

Quantum Yield Determination: For quantitative comparisons, the fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard, such as quinine sulfate. [14]

Conclusion

This compound is more than just a modified amino acid; it is a sophisticated spectroscopic tool that provides a window into the micro-environmental landscape of biological systems. Its pronounced solvatochromism and "switch-like" fluorescence response offer high-sensitivity detection of molecular events that are often invisible to other techniques. By understanding the fundamental principles behind its function and employing rigorous, validated experimental protocols, researchers can unlock a wealth of information about protein structure, dynamics, and interactions, thereby accelerating progress in both fundamental science and therapeutic development.

References

-

PubChem. Compound Summary for CID 49867309, 4-N,N-(Dimethylamino)-L-phenylalanine. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 86308796, 4-Dimethylamino-L-phenylalanine. National Center for Biotechnology Information. [Link]

-

Albani, J. R. (2007). Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. National Institutes of Health. [Link]

-

ResearchGate. Solvatochromism study for 4-DiMe-ANI. [Link]

-

Vincent, M., et al. (1998). Time resolved fluorescence properties of phenylalanine in different environments. Comparison with molecular dynamics simulation. PubMed. [Link]

-

Hrdlovič, P., et al. (2012). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. ResearchGate. [Link]

-

Loving, G. & Imperiali, B. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide. SciSpace. [Link]

-

Loving, G. & Imperiali, B. (2008). A versatile amino acid analogue of the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide: a powerful tool for the study of dynamic protein interactions. PubMed. [Link]

-

OUCI. Negative solvatochromic behavior and theoretical investigation on 2-amino-4-(4-(dimethyl amino)phenyl)buta-1,3-diene-1,1,3-tricarbonitrile. [Link]

-

Loving, G. & Imperiali, B. (2008). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. ResearchGate. [Link]

-

Prahl, S. (2017). Phenylalanine. Oregon Medical Laser Center. [Link]

-

Tuley, A., et al. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. National Institutes of Health. [Link]

-

Creed, D. (1979). Fluorescence lifetime and quantum yield of phenylalanine aqueous solutions: Temperature and concentration effects. ResearchGate. [Link]

-

Sci-Hub. FLUORESCENCE LIFETIME AND QUANTUM YIELD OF PHENYLALANINE AQUEOUS SOLUTIONS. TEMPERATURE AND CONCENTRATION EFFECTS. [Link]

-

Wang, J., et al. (2006). A novel fluorescent probe for protein binding and folding studies: p-cyano-phenylalanine. [Link]

-

Al-Hamdani, A. A. S., et al. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). MDPI. [Link]

-

Fall, F., et al. (2021). 4-Dimethylamino-1,8-Naphthalimide as a Fluorescence Signal Amplification for Site Selective and in Situ Probing of the Hydroxyl Radical. National Institutes of Health. [Link]

-

ResearchGate. Naturally occurring fluorescent amino acids (top) L-phenylalanine.... [Link]

-

de la Cruz-Cruz, J. I., et al. (2022). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. [Link]

-

Chemistry LibreTexts. (2022). 4.5: Ultraviolet and visible spectroscopy. [Link]

-

ResearchGate. UV-Visible spectrum and maximum absorption wavelength for.... [Link]

-

ResearchGate. Uv-vis absorption spectra of (a) phenylalanine (b) tryptophan (c) tyrosine. (d) Emission spectrum of Ce 3+. [Link]

-

Jothy, S. R., et al. (2011). 4-(Dimethylamino)phenyl phenyl ketone. National Institutes of Health. [Link]

-

SIELC Technologies. UV-Vis Spectrum of Phenylalanine. [Link]

-

Al-Sanea, M. M. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. [Link]

-

de Souza, T. C., et al. (2022). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. ACS Publications. [Link]

-

Zhang, K., et al. (2011). Spectrofluorimetric determination of phenylalanine based on fluorescence enhancement of europium ion immobilized with sol-gel method. PubMed. [Link]

-

Sun, D., et al. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]

-

Wikipedia. Amino acid. [Link]

-

Melhuish, W. H. (1976). Fluorescence quantum yield measurements. NIST Technical Series Publications. [Link]

-

Brewer, S. H., et al. (2014). Sensitive, Site-Specific, and Stable Vibrational Probe of Local Protein Environments: 4-Azidomethyl-L-Phenylalanine. National Institutes of Health. [Link]

-

Papastavrou, G., et al. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. MDPI. [Link]

-

Renaud, J.-P., et al. (2016). Applications of biophysical techniques in drug discovery and development. National Institutes of Health. [Link]

- Chen, C.-H., et al. (2014). Process for preparing 4-borono-L-phenylalanine.

-

Wikipedia. Phenylalanine. [Link]

-

Estrada, A. M., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. PubMed. [Link]

-

Dziuba, K., et al. (2022). Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. National Institutes of Health. [Link]

-

Weaving, J. S., et al. (2000). Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. PubMed. [Link]

-

Tillhsv. Molecular Environment Sensitivity of Tryptophan. [Link]

Sources

- 1. tillhsv.lnu.se [tillhsv.lnu.se]

- 2. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. A versatile amino acid analogue of the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide: a powerful tool for the study of dynamic protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Dimethylamino-L-phenylalanine | C11H16N2O2 | CID 86308796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. A novel fluorescent probe for protein binding and folding studies: p-cyano-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

quantum yield of 4-(Dimethylamino)phenylalanine

An In-depth Technical Guide to the Fluorescence Quantum Yield of 4-(Dimethylamino)phenylalanine

Abstract

This compound (DMAP) is a non-canonical, fluorescent amino acid that has emerged as a powerful probe in biophysical and biochemical research. Its unique photophysical properties, particularly its environmental sensitivity, make it an invaluable tool for investigating protein structure, dynamics, and interactions. A critical parameter governing its utility is the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. This guide provides a comprehensive technical overview of the principles underlying the quantum yield of DMAP, the key factors that modulate its fluorescence, a detailed protocol for its experimental determination, and its application in scientific research.

Introduction: The Significance of DMAP in Biophysical Studies

This compound is an analogue of the natural amino acid phenylalanine, featuring a dimethylamino group at the para position of the phenyl ring.[1] While native phenylalanine exhibits very weak fluorescence with a low quantum yield of approximately 0.02, the introduction of the electron-donating dimethylamino group creates a molecule with pronounced intramolecular charge transfer (ICT) character.[2][3] This modification dramatically enhances its fluorescent properties and, crucially, imparts a significant sensitivity to the local environment, making DMAP an effective reporter on its molecular surroundings.

When incorporated into a peptide or protein, DMAP serves as a minimally perturbative in-situ probe. Changes in protein conformation, ligand binding, or solvent accessibility can be monitored by observing shifts in DMAP's fluorescence emission spectrum and, most importantly, its quantum yield. Understanding and accurately measuring this quantum yield is therefore fundamental to the design and interpretation of experiments utilizing this powerful fluorescent tool.

The Principle of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[4][5] It represents the probability that an excited-state molecule will return to the ground state via the emission of a photon, rather than through non-radiative pathways.

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

Upon absorption of a photon, the DMAP molecule is promoted to an excited electronic state (S1). From this state, it can return to the ground state (S0) through several competing de-excitation pathways:

-

Radiative Decay (Fluorescence): The emission of a photon. The rate constant for this process is denoted as kr.

-

Non-Radiative Decay: Processes that do not involve photon emission. These include:

-

Internal Conversion (IC): De-excitation to the ground state with the energy dissipated as heat. The rate constant is kic.

-

Intersystem Crossing (ISC): Transition to a triplet state (T1), which can lead to phosphorescence or non-radiative decay. The rate constant is kisc.

-

The quantum yield is thus a function of the relative rates of these competing processes:

Φf = kr / (kr + kic + kisc)

A high quantum yield indicates that fluorescence is the dominant de-excitation pathway, making the fluorophore bright and easily detectable.

Key Factors Modulating the Quantum Yield of DMAP

The quantum yield of DMAP is not an intrinsic constant but is highly dependent on its molecular environment. This sensitivity is the very property that makes it a useful scientific probe.

Solvent Polarity and the TICT State

The most significant factor influencing DMAP's quantum yield is solvent polarity. The dimethylamino group acts as an electron donor and the phenyl ring as an acceptor. Upon excitation, an intramolecular charge transfer (ICT) occurs, creating a highly polar excited state with a large dipole moment.

In polar solvents, the surrounding solvent molecules can reorient and stabilize this polar excited state.[6] This stabilization can, however, also promote a conformational change where the dimethylamino group twists relative to the phenyl ring, forming a non-fluorescent, charge-separated state known as the Twisted Intramolecular Charge Transfer (TICT) state. This TICT state provides an efficient non-radiative decay channel, leading to a decrease in the fluorescence quantum yield.[7][8]

-

In non-polar solvents: The formation of the TICT state is energetically unfavorable. De-excitation occurs primarily from the locally excited (LE) state, resulting in a relatively high quantum yield.

-

In polar solvents: The polar environment stabilizes the TICT state, making it a more accessible de-excitation pathway. This competition between the LE and TICT states often leads to a significant reduction in the quantum yield.[9]

The relationship between the excited state, solvent polarity, and decay pathways is illustrated below.

Caption: Influence of solvent polarity on DMAP de-excitation pathways.

Temperature and Concentration

-

Temperature: Increasing the temperature generally decreases the quantum yield. Higher thermal energy increases the rate of non-radiative decay processes by promoting molecular vibrations and collisions with solvent molecules.

-

Concentration: At high concentrations (>10⁻⁵ M), quenching effects can occur. This can be due to the formation of non-fluorescent ground-state dimers or excited-state excimers, which provide alternative de-excitation pathways and reduce the overall quantum yield.[10]

Experimental Determination of Fluorescence Quantum Yield

The most common and accessible method for determining the quantum yield of a compound like DMAP is the relative method , which involves comparing its fluorescence properties to a well-characterized fluorescence standard.[5][11] The absolute method, while more accurate, requires specialized instrumentation like an integrating sphere.[4][12]

The Relative Quantum Yield Method

This method is based on the principle that if a standard and a test sample have the same absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons.[5] The ratio of their integrated fluorescence intensities is therefore directly related to the ratio of their quantum yields.

The governing equation is:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscripts x and st denote the unknown sample (DMAP) and the standard, respectively.

Detailed Experimental Protocol

The following workflow outlines the steps for a robust determination of DMAP's quantum yield.

Caption: Workflow for relative fluorescence quantum yield determination.

Step 1: Selection of a Quantum Yield Standard

-

Choose a standard with a well-documented and stable quantum yield. Quinine sulfate in 0.1 N H₂SO₄ (Φf ≈ 0.55) is a common standard for excitation wavelengths in the UV range.[13]

-

The standard's absorption and emission spectra should ideally overlap with those of DMAP to minimize wavelength-dependent instrument errors.

Step 2: Preparation of Solutions

-

Use high-purity solvents, as impurities can be fluorescent or act as quenchers.[14]

-

Prepare stock solutions of both DMAP and the standard in the chosen solvent (e.g., water, ethanol, acetonitrile).

-

From the stock solutions, prepare a series of at least five dilutions for both the standard and DMAP. The concentrations should be chosen such that the absorbance at the excitation wavelength falls within the range of approximately 0.01 to 0.1.[11] This is critical to avoid inner filter effects, where the emitted light is re-absorbed by other fluorophore molecules in the solution.[2][5]

Step 3: UV-Vis Absorbance Measurements

-

Using a UV-Vis spectrophotometer, record the absorbance spectrum for each diluted solution of DMAP and the standard.

-

Record the absorbance value at the chosen excitation wavelength (e.g., the absorbance maximum of DMAP).

Step 4: Fluorescence Emission Measurements

-

Using a spectrofluorometer, record the emission spectrum for each solution.

-

Crucially, all instrument parameters (excitation wavelength, excitation and emission slit widths, detector voltage) must be kept identical for all measurements of both the standard and the sample. [5]

-

Record a blank spectrum using the pure solvent to allow for background subtraction.

Step 5: Data Analysis and Calculation

-

Correct Spectra: Subtract the solvent blank spectrum from each of the sample and standard emission spectra.

-

Integrate Intensity: Calculate the integrated area under each corrected emission spectrum. This represents the total fluorescence intensity.

-

Plot Data: For both DMAP and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

-

Determine Gradients: The plot should yield a straight line passing through the origin. Perform a linear regression to determine the slope (gradient) of the line for both the DMAP and standard data sets.

-

Calculate Quantum Yield: Insert the calculated gradients, the known quantum yield of the standard (Φst), and the refractive indices of the solvents into the quantum yield equation. If the same solvent is used for both sample and standard, the refractive index term (ηx²/ηst²) cancels out to 1.

Quantitative Data and Application

While the quantum yield of native phenylalanine is very low (Φf ≈ 0.022 in water), the introduction of the dimethylamino group significantly alters its photophysical properties.[2] The quantum yield of DMAP becomes highly dependent on the solvent environment, a hallmark of molecules exhibiting TICT states.

Direct, comprehensive tables of DMAP's quantum yield across various solvents are not readily consolidated in the literature. However, the behavior of analogous compounds provides a strong predictive framework. For instance, 4-dimethylamino-1,8-naphthalimide, another fluorophore with a dimethylamino group, shows a dramatic increase in quantum yield from 0.018 to 0.47 upon modification that restricts the twisting motion responsible for non-radiative decay.[15] It is this principle of environment-dependent fluorescence efficiency that is leveraged in its applications.

| Property | Phenylalanine (Reference) | This compound (DMAP) |

| Typical Quantum Yield | ~0.02[2][10] | Highly variable; expected to be low in polar protic solvents and higher in non-polar or rigid environments. |

| Solvent Sensitivity | Low | High |

| Primary Utility | Building block of proteins | Fluorescent probe for protein structure, dynamics, and binding assays. |

In drug development and research, DMAP can be incorporated into a target protein to:

-

Monitor Protein Folding: The quantum yield will increase as the probe moves from the polar aqueous environment to the hydrophobic core of the folded protein.

-

Detect Ligand Binding: If the binding event alters the local environment of the DMAP residue (e.g., making it more rigid or shielded from solvent), a change in quantum yield will be observed.

-

Study Conformational Changes: Dynamic changes in protein structure can be tracked by monitoring the fluorescence of an embedded DMAP probe.

Conclusion

The fluorescence is a critical parameter that defines its utility as a molecular probe. Governed by a delicate balance between radiative fluorescence and non-radiative decay—primarily through a solvent-polarity-dependent TICT state—its value provides a sensitive readout of its immediate molecular environment. Accurate determination of the quantum yield via the relative method, using a well-characterized standard and careful control of experimental conditions, is essential for quantitative biophysical studies. By understanding and harnessing the unique photophysical properties of DMAP, researchers and drug development professionals can gain profound insights into the complex world of protein structure and function.

References

- Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS. (2020-08-26).

- Fluorescence quantum yield measurement | JASCO Global. (2021-03-10).

- A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry.

- Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments.

- Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci.

- Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP) - NIH.

- Phenylalanine - OMLC.

- 4-N,N-(Dimethylamino)-L-phenylalanine | C12H18N2O2 | CID 49867309 - PubChem.

- Solvent Effects on the UV-Visible Absorption and Emission of Tris[4-Diethylamino)Phenyl]amine - ResearchGate. (2022-11-28).

- 4‐Dimethylamino‐1,8‐Naphthalimide as a Fluorescence Signal Amplification for Site Selective and in Situ Probing of the Hydroxyl Radical - NIH. (2025-09-03).

- Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024-11-09).

- Dual Fluorescence of 2- (4'-(N,N-Dimethy1amino)phenyl)benzothiazole and Its Benzimidazole.

- 4-Dimethylamino-L-phenylalanine | C11H16N2O2 | CID 86308796 - PubChem.

- Fluorescence quantum yield measurements - NIST Technical Series Publications. (1976-04-09).

- Fluorescence lifetime and quantum yield of phenylalanine aqueous solutions: Temperature and concentration effects | Request PDF - ResearchGate. (2025-08-10).

- Synthesis and Characterization of Some New Metals Complexes of [N-(4-Nitrobenzoyl Amino)-Thioxomethyl] Phenylalanine - ResearchGate.

- Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine - PMC - NIH.

- A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals.

- N-Methylmelamines: Synthesis, Characterization, and Physical Properties - PubMed. (2016-05-20).

- Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine - ResearchGate.

- Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3) - JMESS.

- Solvent Effects on Fluorescence Emission - Evident Scientific.

- The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC - NIH. (2019-12-04).

Sources

- 1. 4-Dimethylamino-L-phenylalanine | C11H16N2O2 | CID 86308796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. omlc.org [omlc.org]

- 3. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jasco-global.com [jasco-global.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 7. Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jmess.org [jmess.org]

- 9. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iss.com [iss.com]

- 12. edinst.com [edinst.com]

- 13. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 14. Making sure you're not a bot! [opus4.kobv.de]

- 15. 4‐Dimethylamino‐1,8‐Naphthalimide as a Fluorescence Signal Amplification for Site Selective and in Situ Probing of the Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]

4-(Dimethylamino)phenylalanine CAS number and identification

An In-Depth Technical Guide to the Identification and Characterization of 4-(Dimethylamino)phenylalanine

Abstract

This technical guide provides a comprehensive framework for the unambiguous identification and characterization of this compound (DMAP), an unnatural amino acid of significant interest in peptide synthesis, drug discovery, and biochemical research. We delve into the foundational physicochemical properties, including its definitive Chemical Abstracts Service (CAS) number, and present a multi-platform analytical approach. Detailed methodologies for spectroscopic (NMR, Mass Spectrometry, IR) and chromatographic (HPLC) analyses are provided, grounded in established scientific principles. The causality behind experimental choices is explained to empower researchers in adapting these methods. This document is intended for scientists and professionals in chemical synthesis and drug development who require robust and reliable protocols for quality control and characterization of this important molecular building block.

Introduction: The Role of Unnatural Amino Acids

The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy for modulating their structure, function, and therapeutic properties. These custom building blocks can introduce novel functionalities, enhance proteolytic stability, and serve as biophysical probes to investigate molecular interactions. This compound, characterized by the electron-donating dimethylamino group on the phenyl ring, is a prime example. This substitution not only alters the electronic properties of the aromatic side chain but can also serve as a fluorescent reporter or a handle for further chemical modification. Accurate identification and purity assessment are therefore paramount to ensure the integrity and reproducibility of downstream applications, from peptide synthesis to clinical candidate development.[1][2]

Core Identification and Physicochemical Properties

The first step in characterizing any chemical entity is to establish its fundamental identifiers and properties. For this compound, it is crucial to distinguish between the racemic mixture and its specific stereoisomers.

-

Chemical Abstracts Service (CAS) Number: The CAS number is a unique numerical identifier assigned to a single chemical substance.

-

7284-42-6: This CAS number typically refers to the racemic mixture, DL-4-(Dimethylamino)phenylalanine.[3][4]

-

The L-enantiomer, (S)-2-amino-3-(4-(dimethylamino)phenyl)propanoic acid, is also a common variant in biochemical applications.[5][6] It is critical for researchers to verify the stereochemistry of their material, as this will profoundly impact its biological activity.

-

-

Molecular Structure and Properties: A summary of the core physicochemical data is presented in Table 1. This data provides the foundational parameters for all subsequent analytical techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [3][5] |

| Molecular Weight | 208.26 g/mol | [5] |

| Monoisotopic Mass | 208.121177757 Da | [5] |

| IUPAC Name (L-form) | (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoic acid | [6] |

| Synonyms | DMAPA, 4-N,N-dimethyl-L-phenylalanine | [3][5] |

| Physical Form | White to off-white crystalline solid | [3] |

Comprehensive Analytical Workflow

A multi-technique approach is essential for the definitive identification and purity assessment of this compound. No single method provides a complete picture; instead, the data from spectroscopic and chromatographic analyses are integrated to build a comprehensive profile of the molecule.

Caption: Workflow for the comprehensive identification and purity assessment of this compound.

Spectroscopic Characterization

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the gold standard for determining the molecular weight of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is crucial for confirming the elemental composition.

Experimental Protocol (LC-MS):

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a final concentration of 1-10 µg/mL for injection.

-

Instrumentation: Utilize an LC-MS system equipped with an electrospray ionization (ESI) source.

-

LC Conditions:

-

Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A short 5-minute gradient from 5% to 95% B is typically sufficient.

-

Flow Rate: 0.4 mL/min.

-

-

MS Conditions (Positive Ion Mode):

-

Ionization Mode: ESI+. The basic dimethylamino group and the alpha-amino group are readily protonated.

-

Scan Range: m/z 100-500.

-

Data Acquisition: Monitor for the protonated molecular ion [M+H]⁺.

-

Expected Results: The primary ion to be observed will be the protonated molecule [M+H]⁺.

-

Calculated Exact Mass for C₁₁H₁₇N₂O₂⁺ ([M+H]⁺): 209.1285

-

Observed m/z: Should be within 5 ppm of the calculated exact mass in an HRMS instrument (e.g., Q-TOF or Orbitrap).

Tandem MS (MS/MS) can be used to further confirm the structure by analyzing fragmentation patterns, such as the loss of the carboxylic acid group.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of the molecule. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. The chemical shifts are highly sensitive to the electronic environment, making NMR ideal for confirming the substitution pattern on the aromatic ring.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) with a small amount of acid (e.g., DCl) to improve solubility and sharpen peaks are common choices.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Record standard ¹H and ¹³C{¹H} spectra.

Expected Chemical Shifts (δ) in CD₃OD:

-

¹H NMR:

-

~7.0-7.2 ppm (d, 2H): Aromatic protons ortho to the alkyl side chain.

-

~6.7-6.9 ppm (d, 2H): Aromatic protons ortho to the -N(CH₃)₂ group.

-

~4.0-4.2 ppm (dd, 1H): Alpha-proton (α-H) on the chiral center.

-

~3.0-3.3 ppm (m, 2H): Beta-protons (β-H₂) of the side chain.

-

~2.9-3.0 ppm (s, 6H): Protons of the two methyl groups on the nitrogen [-N(CH₃)₂].

-

-

¹³C NMR:

-

~175 ppm: Carboxylic acid carbon (C=O).

-

~150 ppm: Aromatic carbon attached to the nitrogen.

-

~130 ppm: Aromatic carbons ortho to the alkyl chain.

-

~125 ppm: Aromatic carbon attached to the alkyl chain.

-

~115 ppm: Aromatic carbons ortho to the -N(CH₃)₂ group.

-

~55-60 ppm: Alpha-carbon (α-C).

-

~40 ppm: Methyl carbons of the -N(CH₃)₂ group.

-

~35-40 ppm: Beta-carbon (β-C).

-

Note: These are predicted values based on similar structures; actual spectra should be compared with a verified reference standard if available.[8]

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. It validates the core components of the amino acid structure.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Expected Characteristic Absorption Bands (wavenumber, cm⁻¹):

-

3200-2800 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with N-H stretch of the amine/ammonium and C-H stretches.

-

~1710-1740 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1600-1620 cm⁻¹: N-H bend of the primary amine.

-

~1500 & ~1600 cm⁻¹: C=C stretches of the aromatic ring.

-

~1350-1450 cm⁻¹: C-N stretch of the aromatic amine.

The presence of these key bands provides strong evidence for the overall structure of this compound.[9][10]

Chromatographic Purity Analysis

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of pharmaceutical ingredients and research chemicals. A reversed-phase method is ideal for an aromatic compound like DMAP. UV detection is highly effective due to the strong absorbance of the phenyl chromophore.

Experimental Protocol (Reversed-Phase HPLC):

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine and carboxylate groups).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Detector: UV, set to 254 nm or a wavelength maximum determined by a UV scan.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of ~0.5 mg/mL.

-

Analysis:

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-20 min: 10% to 90% B.

-

20-25 min: Hold at 90% B.

-

25-30 min: Return to 10% B and equilibrate.

-

-

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A high-purity sample should exhibit a single major peak with minimal secondary peaks.[11][12]

Conclusion

The definitive identification of this compound requires a logical and multi-faceted analytical strategy. By combining the absolute mass confirmation from MS, the detailed structural map from NMR, the functional group verification from IR, and the quantitative purity assessment from HPLC, researchers can have full confidence in the quality and identity of their material. This robust characterization is the bedrock upon which reliable and reproducible scientific outcomes in drug discovery and peptide chemistry are built.

References

-

PubChem. 4-N,N-(Dimethylamino)-L-phenylalanine. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Dimethylamino-L-phenylalanine. National Center for Biotechnology Information. [Link]

-

Sainlos, M., & Imperiali, B. (2007). Synthesis of Fmoc-protected 4-N,N,-dimethylaminophthalimidoalanine. ResearchGate. [Link]

-

Chinese Journal of Applied Chemistry (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. [Link]

-

PubChemLite. 4-dimethylamino-l-phenylalanine (C11H16N2O2). [Link]

-

Supporting Information. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. [Link]

-

Analytical Methods. Accepted Manuscript. Royal Society of Chemistry. [Link]

-

Semantic Scholar. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). [Link]

-

Atherton, N. D., & Green, A. (1988). HPLC measurement of phenylalanine in plasma. Clinical Chemistry, 34(11), 2241–2244. [Link]

-

PubChem. 4-Amino-N-((1,1-dimethylethoxy)carbonyl)-D-phenylalanine. National Center for Biotechnology Information. [Link]

-

Prabavathi, N., et al. (2014). The infrared spectra and molecular structure of zwitterionic L-β-phenylalanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

- Google Patents. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)

-

SpectraBase. 1-[4-(Dimethylamino)phenyl]-3-buten-1-ol. [Link]

-

Panjwani, I. A., et al. (2012). Determination of Dopamine, Glycine, Tryptohan, Valine, Leucine and IsoleucineUsing 4-Dimethylaminobenzaldehyde by HPLC in Pharmaceutical Samples. Asian Journal of Chemistry. [Link]

-

ResearchGate. FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). [Link]

-

Ho, S. C., et al. (2008). 4-(Dimethylamino)phenyl phenyl ketone. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Al-Ghannam, S. M. (2006). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Zhang, Z., et al. (2018). Identifying and Modulating Accidental Fermi Resonance: 2D IR and DFT Study of 4-Azido-l-phenylalanine. The Journal of Physical Chemistry B. [Link]

-

Lee, J. H., et al. (2024). Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. ChemMedChem. [Link]

-

Carvalho, B. G., et al. (2013). FT-IR spectra of phenylalanine: pure (in black) and in water (in red). ResearchGate. [Link]

-

Batzler, U. F., & Mönch, E. (1995). Comparison of four different phenylalanine determination methods. European Journal of Pediatrics. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Importance of Cyano-Phenylalanine Derivatives. [Link]

-

Lemmens, R., et al. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. Molecules. [Link]

-

Calder, A. G., et al. (1992). The determination of low d5-phenylalanine enrichment... by gas chromatography/electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

ResearchGate. Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. [Link]

-

Kim, B., et al. (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Miyoshi, Y., et al. (2020). Determination of phenylalanine enantiomers... using two-dimensional high-performance liquid chromatography. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

-

NIST. Phenylalanine - Mass spectrum (electron ionization). National Institute of Standards and Technology. [Link]

Sources

- 1. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES [yyhx.ciac.jl.cn]

- 2. nbinno.com [nbinno.com]

- 3. CAS 7284-42-6: this compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Dimethylamino-L-phenylalanine | C11H16N2O2 | CID 86308796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4-dimethylamino-l-phenylalanine (C11H16N2O2) [pubchemlite.lcsb.uni.lu]

- 7. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. HPLC measurement of phenylalanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Application of a Luminous Probe: A Technical Guide to 4-(Dimethylamino)phenylalanine

Abstract

This technical guide provides a comprehensive overview of the unnatural amino acid 4-(Dimethylamino)phenylalanine (DmAphe), from its historical context and synthesis to its contemporary applications as a fluorescent probe in biochemical and pharmaceutical research. While the precise moment of its initial discovery remains elusive in readily available literature, this guide reconstructs the likely historical synthetic pathways and contextualizes its emergence within the broader evolution of unnatural amino acids. We delve into detailed modern synthetic protocols, thorough spectroscopic and biophysical characterization, and its versatile applications in peptide science and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique fluorescent properties of this valuable molecular tool.

Historical Context and Emergence

The journey to understanding and utilizing unnatural amino acids (UAAs) is a significant chapter in the history of chemical biology.[1] These novel building blocks, not found in the canonical set of twenty proteinogenic amino acids, have opened new avenues for probing and engineering biological systems.[2][] The ability to introduce specific chemical functionalities, such as fluorescent reporters, into peptides and proteins has revolutionized our understanding of their structure, function, and dynamics.[2]

While a singular, dated discovery of this compound is not readily apparent in historical records, its conceptualization and synthesis can be placed within the mid-20th century, a period of burgeoning interest in amino acid chemistry and the development of sophisticated synthetic organic methodologies. The pioneering work of chemists like Emil Fischer in the late 19th and early 20th centuries laid the fundamental groundwork for amino acid synthesis, which was significantly expanded upon in the following decades.[4]

It is plausible that the initial synthesis of DmAphe was driven by the desire to create fluorescent analogs of naturally occurring amino acids to serve as intrinsic probes. The inherent fluorescence of tryptophan and tyrosine, though useful, has limitations in terms of quantum yield and spectral properties. The introduction of a dimethylamino group, a strong electron-donating moiety, to the phenyl ring of phenylalanine would have been a logical step to create a new amino acid with enhanced and distinct fluorescent characteristics.

Plausible Historical Synthetic Approaches

Given the synthetic organic chemistry knowledge of the mid-20th century, the initial synthesis of this compound likely followed one of two general pathways:

-

Modification of a Phenylalanine Precursor: A common strategy would involve the nitration of phenylalanine or a protected derivative, followed by reduction to form p-aminophenylalanine. Subsequent reductive amination with formaldehyde would then yield the desired N,N-dimethylated product. This multi-step process, while feasible, would have required careful optimization of each step to achieve a reasonable overall yield.

-

De Novo Synthesis from a Substituted Precursor: Alternatively, the synthesis could have commenced with a pre-functionalized starting material, such as p-(dimethylamino)benzaldehyde. Classic amino acid syntheses like the Strecker or Erlenmeyer azlactone synthesis could then be employed to construct the amino acid backbone.[5]

Synthesis of this compound

Modern synthetic chemistry offers several robust and efficient methods for the preparation of this compound, both in its racemic and enantiomerically pure forms.

Chemical Data

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoic acid | PubChem |

| Molecular Formula | C₁₁H₁₆N₂O₂ | PubChem |

| Molecular Weight | 208.26 g/mol | PubChem |

| CAS Number | 17374-12-8 (L-isomer) | PubChem |

General Synthetic Scheme: Reductive Amination of 4-Nitrophenylalanine

A common and reliable method for the synthesis of L-4-(Dimethylamino)phenylalanine starts from L-4-nitrophenylalanine. This multi-step synthesis involves protection of the amino and carboxyl groups, reduction of the nitro group, and subsequent reductive amination.

Caption: General synthetic workflow for 4-(Dimethylamino)-L-phenylalanine.

Detailed Experimental Protocol: Synthesis of Fmoc-L-4-(Dimethylamino)phenylalanine-OH

For applications in solid-phase peptide synthesis (SPPS), the Fmoc-protected version of DmAphe is required. The following protocol outlines a typical laboratory-scale synthesis.

Materials and Equipment:

-

L-4-Aminophenylalanine[6]

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-